molecular formula C15H15NO4S B12632693 4-(N-Methylglycyl)phenyl benzenesulfonate CAS No. 920804-55-3

4-(N-Methylglycyl)phenyl benzenesulfonate

Cat. No.: B12632693
CAS No.: 920804-55-3
M. Wt: 305.4 g/mol
InChI Key: QWDCIABAOBRKEX-UHFFFAOYSA-N
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Description

4-(N-Methylglycyl)phenyl benzenesulfonate is an organosulfur compound that belongs to the class of benzenesulfonates. This compound is characterized by the presence of a benzenesulfonate group attached to a phenyl ring, which is further substituted with an N-methylglycyl group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Methylglycyl)phenyl benzenesulfonate typically involves the nucleophilic aromatic substitution reaction. This reaction is carried out by reacting 4-chloromethylbenzene with N-methylglycine in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of a Meisenheimer complex, which subsequently undergoes elimination to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(N-Methylglycyl)phenyl benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Substituted benzenesulfonate derivatives.

Scientific Research Applications

4-(N-Methylglycyl)phenyl benzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(N-Methylglycyl)phenyl benzenesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The sulfonate group plays a crucial role in binding to the active site of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid
  • p-Toluenesulfonic acid
  • 4-Methylbenzenesulfonamide

Uniqueness

4-(N-Methylglycyl)phenyl benzenesulfonate is unique due to the presence of the N-methylglycyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzenesulfonates and enhances its potential for various applications .

Properties

CAS No.

920804-55-3

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

[4-[2-(methylamino)acetyl]phenyl] benzenesulfonate

InChI

InChI=1S/C15H15NO4S/c1-16-11-15(17)12-7-9-13(10-8-12)20-21(18,19)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3

InChI Key

QWDCIABAOBRKEX-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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